

A Structural Showdown: 1-Adamantanecarboxylic Acid and Its Derivatives in Focus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Adamantanecarboxylic acid

Cat. No.: B032954

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


For researchers, scientists, and drug development professionals, the rigid, cage-like structure of adamantane offers a unique scaffold in the design of novel therapeutics and materials. This guide provides a comprehensive structural comparison of **1-adamantanecarboxylic acid** and its key derivatives, supported by experimental data and detailed protocols. By examining the impact of structural modifications on physicochemical properties and biological activity, this document serves as a valuable resource for informed decision-making in research and development.

The adamantane moiety, a bulky, lipophilic, and metabolically stable group, significantly influences the properties of a parent molecule.^[1] Derivatization of **1-adamantanecarboxylic acid** at the carboxyl group to form esters, amides, and other analogues allows for the fine-tuning of these properties to optimize performance for specific applications, particularly in drug discovery.

Physicochemical Properties: A Comparative Analysis

The introduction of different functional groups to the carboxylic acid moiety of **1-adamantanecarboxylic acid** directly impacts its physicochemical characteristics, such as acidity (pKa), and solubility. While comprehensive comparative data is not always presented in

a single source, the following table summarizes available and predicted data for the parent acid and provides a framework for understanding the expected impact of derivatization.

Compound	Structure	pKa (Predicted)	Water Solubility
1-Adamantanecarboxylic acid	 Image of the chemical structure of 1-Adamantanecarboxylic acid. https://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L	<chem>O=C1C2CC3CC(CC(C3)C1)C2</chem> 0&chco=202124&cht=tx&chf=bg,s,FFFFFFF0&chd=t:OC(%3DO)C12CC3CC(CC(C3)C1)C2" width="150" height="150">	4.86 ± 0.20[2]
Methyl 1-adamantanecarboxylate	 Image of the chemical structure of Methyl 1-adamantanecarboxylate. https://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L	<chem>COC1C2CC3CC(CC(C3)C1)C2</chem> 0&chco=202124&cht=tx&chf=bg,s,FFFFFFF0&chd=t:COC(%3DO)C12CC3CC(CC(C3)C1)C2" width="150" height="150">	Not Applicable
1-Adamantanecarboxamide	 Image of the chemical structure of 1-Adamantanecarboxamide. https://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L	<chem>NC1C2CC3CC(CC(C3)C1)C2</chem> 0&chco=202124&cht=tx&chf=bg,s,FFFFFFF0&chd=t:NC(%3DO)C12CC3CC(CC(C3)C1)C2" width="150" height="150">	Not Applicable

Note: Experimental pKa and solubility data for a wide range of derivatives are not readily available in a comparative format. The predicted pKa value for **1-adamantanecarboxylic acid**

is provided. The solubility of derivatives is generally low in aqueous solutions due to the lipophilic nature of the adamantane cage.

Biological Activity: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

A notable application of **1-adamantanecarboxylic acid** derivatives is in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis.[3] The inhibition of DGAT1 is a promising therapeutic strategy for obesity and type 2 diabetes.[3] Structure-activity relationship (SAR) studies have demonstrated that modifications to the **1-adamantanecarboxylic acid** scaffold can significantly impact inhibitory potency.

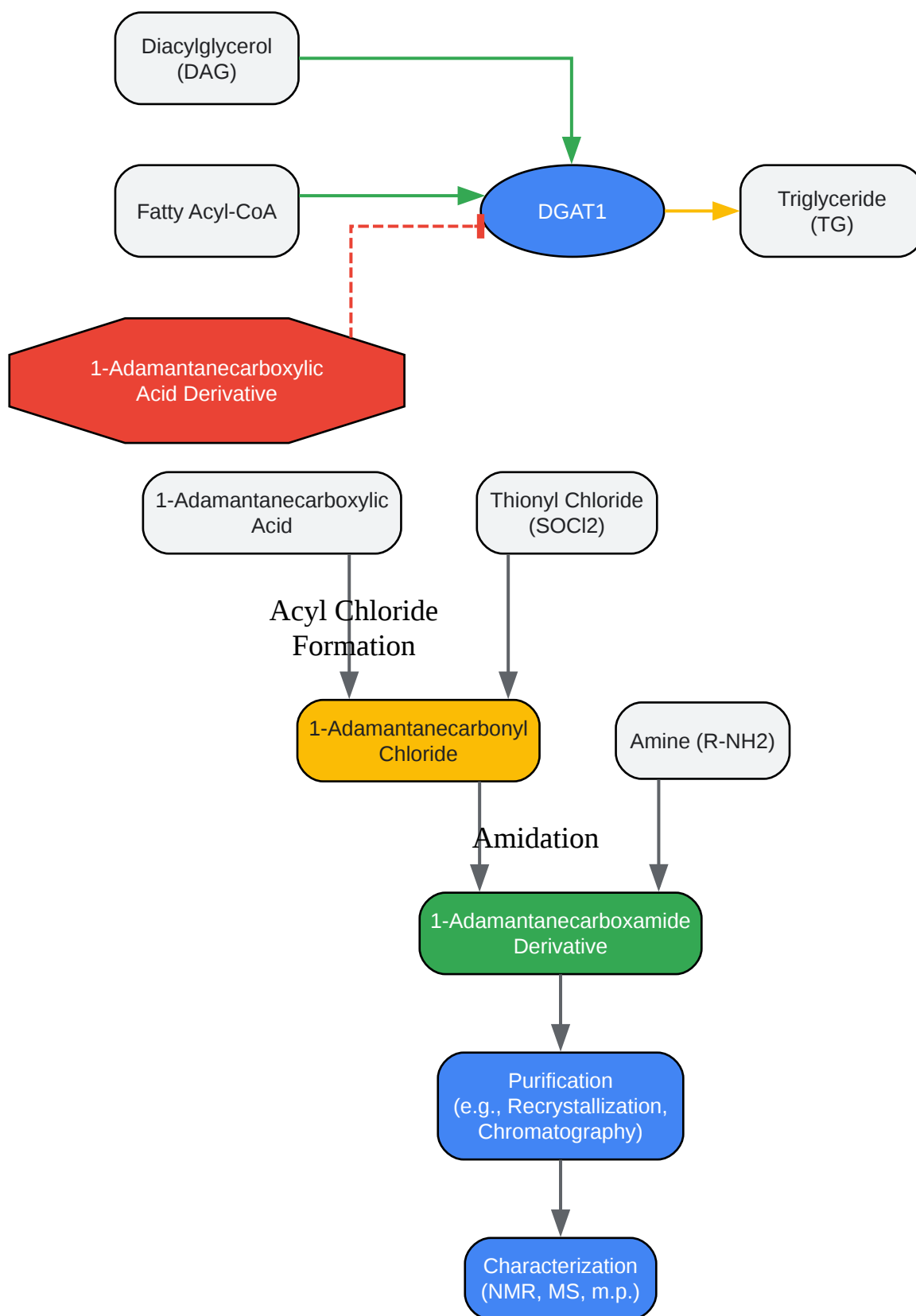
Compound ID	R Group (Modification at Carboxyl)	hDGAT1 IC50 (nM)	mDGAT1 IC50 (nM)
4a	-NH-(4-pyridyl)	>10000	>10000
4b	-NH-(4-methoxyphenyl)	1300	2000
43c	-NH-(trans-4-(4-(trifluoromethoxy)phenoxy)cyclohexyl)	5	5

Data sourced from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors.[3]

The data clearly indicates that extending the substituent from the carboxamide with a lipophilic and structurally complex group, as in compound 43c, leads to a dramatic increase in inhibitory activity against both human (hDGAT1) and mouse (mDGAT1) enzymes.[3]

Signaling Pathway: DGAT1 in Triglyceride Synthesis

The enzyme DGAT1 plays a pivotal role in the final step of triglyceride (TG) biosynthesis.[4][5] Understanding this pathway is essential for the rational design of inhibitors.



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Address: 3281 E Guasti Rd

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